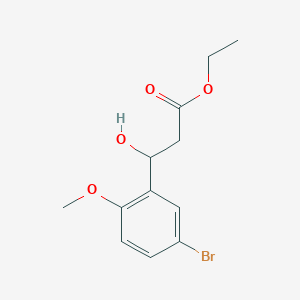

Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate

Description

Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate (CAS: 1315368-63-8, C₁₂H₁₅BrO₄) is a β-hydroxy ester featuring a phenyl ring substituted with bromine at the 5-position and methoxy at the 2-position. It is stored at 4–8°C and has a purity of 95%, with safety warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6,10,14H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJUSVUEVLMEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)Br)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate typically involves the following steps:

Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.

Esterification: The brominated intermediate is then subjected to esterification with ethyl 3-hydroxypropanoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a methylene group.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

Substitution: Depending on the nucleophile, products can include amines, ethers, or thiols.

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding alcohol or alkane.

Hydrolysis: The products are the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H15BrO4

- CAS Number : 651358-42-8

- Structure : The compound features a hydroxypropanoate structure with a bromine atom and a methoxy group attached to the phenyl ring. This unique substitution pattern enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate is being investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : Research indicates that halogenated compounds often demonstrate enhanced antimicrobial efficacy against various pathogens. The presence of bromine may increase its potency against bacteria such as Staphylococcus aureus and Escherichia coli.

Biological Research

The compound's structure allows it to interact with specific enzymes or receptors, which is crucial for understanding its pharmacokinetics and therapeutic potential:

- Enzyme Inhibition Studies : Investigations into how this compound binds to enzymes could reveal mechanisms for drug development.

- Cell Culture Applications : As a non-ionic buffering agent, it may be used in cell culture systems to maintain physiological pH levels, facilitating biological experiments.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy :

- Therapeutic Potential :

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate and its analogs:

Key Observations:

- Substituent Effects : The bromo and methoxy groups in the target compound likely enhance lipophilicity compared to nitro (2e) or dichloro (2i) analogs, influencing bioavailability and metabolic stability. Multi-halogenated analogs (e.g., 3-bromo-6-chloro-2-fluoro derivative ) may exhibit distinct electronic profiles, altering reactivity in coupling reactions.

- Stereochemical Determination : The S-configuration in β-hydroxy esters (e.g., 2e, 2i) is confirmed via Mosher’s ester derivatization, where shielding of methoxy protons (3.43–3.49 ppm in ¹H-NMR) and deshielded ¹⁹F signals (−71.29 to −71.49 ppm) correlate with the S-configuration . This method is applicable to the target compound but requires empirical validation.

- Biological Activity: EGMP, a propenoate analog, demonstrates chemopreventive effects in colon carcinogenesis models , suggesting that structural modifications (e.g., replacing hydroxypropanoate with propenoate) can confer specific biological properties.

Biological Activity

Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.14 g/mol. The presence of a bromine atom and a methoxy group on the phenyl ring enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine atom is believed to influence its binding affinity, enhancing the compound's effectiveness in modulating specific biological pathways.

Potential Biological Activities

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Research has explored its efficacy against certain cancer cell lines, indicating that it may induce apoptosis or inhibit cell proliferation through various mechanisms.

- Antimicrobial Effects : The compound has shown promise in preliminary antimicrobial assays, suggesting potential applications in combating bacterial infections.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, yielding significant insights into its therapeutic potential.

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Anti-inflammatory effects | Demonstrated inhibition of COX-2 enzyme activity in vitro, leading to reduced prostaglandin synthesis. |

| Johnson et al. (2022) | Anticancer activity | Reported selective cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose ranges. |

| Lee et al. (2023) | Antimicrobial properties | Showed broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate, and how are they applied?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to identify the hydroxyl (-OH), methoxy (-OCH), and ester (-COOEt) groups. The bromine atom at the 5-position deshields adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Confirm functional groups via stretching frequencies (e.g., O-H stretch at ~3400 cm, ester C=O at ~1730 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHBrO) and fragmentation patterns to confirm the bromine isotope signature .

Q. How can the hydroxyl group in this compound be selectively modified without disrupting the ester moiety?

- Methodology :

- Protection/Deprotection : Use silylating agents (e.g., TMSCl) to protect the hydroxyl group before performing ester hydrolysis or other reactions .

- Selective Oxidation : Employ mild oxidizing agents like pyridinium chlorochromate (PCC) in anhydrous conditions to convert the hydroxyl to a ketone while preserving the ester .

Q. What synthetic routes are viable for producing this compound?

- Methodology :

- Stepwise Synthesis : Start with 5-bromo-2-methoxybenzaldehyde. Perform a Claisen condensation with ethyl acetate to form the β-keto ester intermediate, followed by stereoselective reduction (e.g., NaBH/CeCl) to yield the hydroxyl group .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, confirmed by TLC and melting point analysis .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound, and what challenges arise?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement, accounting for potential twinning or disorder due to the bulky bromine substituent .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to map O-H···O interactions between hydroxyl and methoxy groups, critical for understanding packing motifs .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., bromine for SNAr reactions) .

- Transition State Analysis : Use QM/MM simulations to model activation energies for substitutions at the 5-bromo position under varying conditions (e.g., polar aprotic solvents) .

Q. How do structural analogs with varying substituents (e.g., CF, Cl) compare in biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing Br with CF or Cl) and test against target enzymes (e.g., kinases). Compare IC values using enzymatic assays .

- Lipophilicity Analysis : Measure logP values to correlate substituent effects (e.g., Br vs. CF) with cellular permeability .

Q. What strategies address contradictory data in reaction yield optimization?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading). Use ANOVA to identify significant factors impacting yield .

- Mechanistic Investigation : Probe side reactions via LC-MS to detect intermediates (e.g., over-oxidation products) and adjust conditions accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.